molecular formula C21H20O12 B1649358 6-Hydroxyluteolin 7-glucoside CAS No. 54300-65-1

6-Hydroxyluteolin 7-glucoside

Cat. No.: B1649358
CAS No.: 54300-65-1
M. Wt: 464.4 g/mol
InChI Key: HYPKUHLLPBGDLF-IAAKTDFRSA-N
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Mechanism of Action

Target of Action

6-Hydroxyluteolin 7-glucoside is a flavonoid derived from Tanacetum parthenium and T. vulgare . The primary targets of this compound are the major pathways of arachidonate metabolism in leukocytes . Leukocytes, or white blood cells, play a crucial role in the immune system, and the arachidonate metabolism within these cells is involved in the production of inflammatory mediators.

Mode of Action

The compound interacts with its targets by inhibiting the major pathways of arachidonate metabolism in leukocytes . This inhibition results in an anti-inflammatory effect, as the production of inflammatory mediators is reduced .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the metabolism of arachidonic acid in leukocytes . Arachidonic acid is a polyunsaturated fatty acid present in the phospholipids of cell membranes. When cells are activated during an immune response, arachidonic acid is released and metabolized to produce various inflammatory mediators. By inhibiting these pathways, this compound can reduce inflammation.

Pharmacokinetics

It is known that glycosylation can enhance the solubility and bioactivity of flavonoid aglycones , which may improve the bioavailability of this compound.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the major pathways of arachidonate metabolism in leukocytes, the compound reduces the production of inflammatory mediators . This results in an overall anti-inflammatory effect .

Action Environment

It is known that the solubility of luteolin can be greatly promoted by the addition of dmso , which may influence the compound’s action and efficacy

Biochemical Analysis

Biochemical Properties

6-Hydroxyluteolin 7-glucoside inhibits the major pathways of arachidonate metabolism in leukocytes . This interaction with leukocytes suggests that it may interact with enzymes, proteins, and other biomolecules involved in arachidonate metabolism.

Cellular Effects

This compound has been shown to have a neuroprotective effect on SH-SY5Y cells, a human-derived neuroblastoma cell line . It increased cell viability after 24 and 48 hours of incubation . It also prevented mitochondrial membrane depolarization induced by 6-hydroxydopamine treatment, decreased Caspase-3 and acetylcholinesterase activity, and inhibited nuclear condensation and fragmentation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with leukocytes, where it inhibits the major pathways of arachidonate metabolism . This suggests that it may bind to and inhibit enzymes involved in arachidonate metabolism.

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been shown to increase cell viability in SH-SY5Y cells after 24 and 48 hours of incubation .

Dosage Effects in Animal Models

Specific studies on the dosage effects of this compound in animal models are currently limited. Luteolin, a related compound, has been shown to have significant antidepressant and anxiolytic effects in mice at a dose range of 1–20 mg/kg .

Metabolic Pathways

It is known to inhibit the major pathways of arachidonate metabolism in leukocytes .

Transport and Distribution

Flavonoids like this compound are generally known to be transported and distributed within cells and tissues via various transporters and binding proteins .

Subcellular Localization

A study on luteolin glucuronides, which are structurally similar to this compound, found that they undergo two cytosolic and a last vacuolar step of glucuronidation, and the luteolin triglucuronide is stored in the vacuole .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxyluteolin 7-glucoside undergoes various chemical reactions, including glycosylation, oxidation, and reduction. Glycosylation enhances the solubility and bioactivity of flavonoid aglycones .

Common Reagents and Conditions

Major Products Formed

The major products formed from glycosylation reactions include luteolin 7-O-β-glucoside, luteolin 4′-O-β-glucoside, and other luteolin glycosides .

Comparison with Similar Compounds

Similar Compounds

  • Luteolin 7-O-glucoside
  • Luteolin 4′-O-glucoside
  • Scutellarein 7-O-glucoside
  • Apigenin 7-O-glucoside

Uniqueness

6-Hydroxyluteolin 7-glucoside is unique due to its specific hydroxylation pattern and glycosylation at the 7-position. This structural feature contributes to its distinct biological activities, including its potent anti-inflammatory effects .

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,6-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12/c22-6-14-17(27)19(29)20(30)21(33-14)32-13-5-12-15(18(28)16(13)26)10(25)4-11(31-12)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2/t14-,17-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPKUHLLPBGDLF-IAAKTDFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60969366
Record name 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60969366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54300-65-1
Record name 6-Hydroxyluteolol 7-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054300651
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-5,6-dihydroxy-4-oxo-4H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60969366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the natural sources of 6-hydroxyluteolin 7-glucoside?

A: this compound has been identified in several plant species across different families. It's found in the leaves of Crocus species [], representing its first reported occurrence within the Iridaceae family. Additionally, it's present in the herb Veronica officinalis L. [] and Salvia officinalis L., commonly known as Dalmatian wild sage [].

Q2: How does the extraction process affect the yield of this compound from Salvia officinalis L.?

A: Research indicates that the choice of solvent, solvent concentration, and temperature significantly impacts the extraction efficiency of this compound and other polyphenols from Salvia officinalis L. []. Specifically, using a 30% aqueous solution of ethanol or acetone at 60°C for 30 minutes proved most effective for extracting polyphenols, including this compound [].

Q3: What is the role of this compound in Tanacetum parthenium and Tanacetum vulgare?

A: While this compound is found in both Tanacetum parthenium (feverfew) and Tanacetum vulgare (tansy), it's not a major flavonoid in either []. These plants are better known for their diverse flavonoid profiles, including methylated 6-hydroxyflavones, which exhibit anti-inflammatory properties by inhibiting arachidonate metabolism pathways in leukocytes [].

Q4: Are there any structural analogs of this compound found in nature?

A: Yes, 6-hydroxyluteolin 7-methyl ether 6-glucoside, a methylated derivative of this compound, has been identified in Crocus species []. This finding is particularly noteworthy as it marks the first reported instance of this specific methyl ether in monocotyledonous plants [].

Q5: What analytical techniques are used to identify and quantify this compound?

A: High-performance liquid chromatography (HPLC) coupled with UV/PDA (ultraviolet/photodiode array) detection is a common method for identifying and quantifying individual polyphenols, including this compound, in plant extracts []. This technique allows for the separation and detection of different compounds based on their unique chemical properties.

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